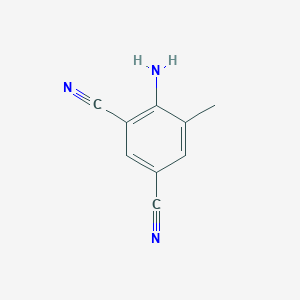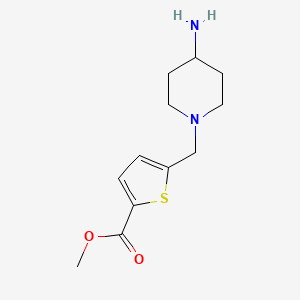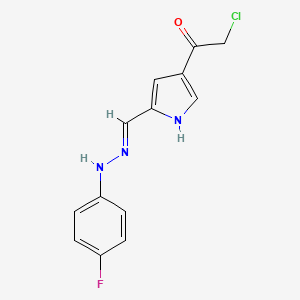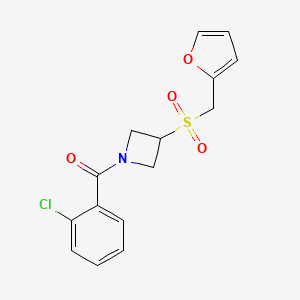
4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the triazole family. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been found to have potential use as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in lab experiments is its high yield during synthesis. This compound is also relatively easy to purify through recrystallization. One limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in experiments.
Future Directions
There are several potential future directions for the study of 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One potential direction is the further study of its antimicrobial, antifungal, and anticancer properties. Another potential direction is the study of its potential use as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, the development of new synthesis methods for this compound could lead to its use in a wider range of scientific research applications.
Synthesis Methods
The synthesis of 4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is achieved through a reaction between 4-bromobenzyl bromide and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in the presence of a solvent such as dimethylformamide. The yield of this reaction is typically high, and the resulting compound is purified through recrystallization.
Scientific Research Applications
4-ethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase.
Properties
IUPAC Name |
(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZHDOUMPPUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)
![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)
![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)




![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)

![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)

![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)
